molecular formula C17H23N5O2 B2867930 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide CAS No. 921144-00-5

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide

Katalognummer B2867930
CAS-Nummer: 921144-00-5
Molekulargewicht: 329.404
InChI-Schlüssel: MLMZKODHLBJJBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . This process is performed in water as a solvent using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anti-inflammatory Agents

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide has been explored for its potential as an anti-inflammatory agent. Due to the structural similarity of the tetrazole ring to carboxylic acid, it can serve as a bioisostere, potentially offering improved pharmacokinetic properties such as increased metabolic stability and enhanced lipophilicity . This could lead to better drug absorption and efficacy in treating inflammatory conditions.

Antiviral Research: HIV Inhibition

In antiviral research, particularly for HIV, tetrazole derivatives like this compound are of interest. They may inhibit the virus by mimicking the transition state of enzyme-substrate complexes, thereby interfering with viral replication processes . The exploration of such compounds could contribute to the development of new classes of antiretroviral drugs.

Antibacterial Applications

The structural features of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide make it a candidate for antibacterial drug development. Its ability to act as a bioisostere for amides allows it to integrate into peptide chains, potentially disrupting bacterial cell wall synthesis or protein function .

Antiulcer Medications

Tetrazole derivatives are investigated for their use in antiulcer medications. Their bioisosteric properties and the presence of a tetrazole ring might help in reducing gastric acid secretion or protecting the gastric mucosa, thus providing therapeutic benefits for ulcer treatment .

Anxiolytic Effects

Research into anxiolytic effects of tetrazole compounds includes the study of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide . Its potential to interact with GABA receptors or other neurological pathways could lead to the development of new treatments for anxiety disorders .

Anti-tubercular Properties

The compound’s potential application in treating tuberculosis is based on its ability to interfere with mycobacterial cell processes. By mimicking essential cellular components, it could inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for the disease .

Pharmacokinetics: Drug Absorption and Metabolism

In the field of pharmacokinetics, the compound’s enhanced lipophilicity and metabolic stability are advantageous. These properties can lead to better drug absorption, distribution, and a longer half-life, making it a valuable candidate for drug formulation studies .

High-Energy Materials: Propellants and Explosives

Outside of medical applications, tetrazole derivatives are known for their high nitrogen content, which makes them candidates for high-energy materialsN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide could be explored for use in propellants and explosives due to its potential energy-releasing capabilities upon decomposition .

Eigenschaften

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-2-24-15-11-7-6-10-14(15)17(23)18-12-16-19-20-21-22(16)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMZKODHLBJJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.